molecular formula C13H13NO5S2 B4893456 N-methoxy-N-(phenylsulfonyl)benzenesulfonamide

N-methoxy-N-(phenylsulfonyl)benzenesulfonamide

Cat. No. B4893456
M. Wt: 327.4 g/mol
InChI Key: SJZJJRHLAZUGFS-UHFFFAOYSA-N
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Description

N-methoxy-N-(phenylsulfonyl)benzenesulfonamide, also known as MSB, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a useful tool in biochemical and physiological research. This compound has been shown to have a variety of effects on cells and organisms, making it a valuable asset in the study of biological processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-(phenylsulfonyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. Specifically, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a variety of biological processes.
Biochemical and Physiological Effects:
N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has a variety of biochemical and physiological effects on cells and organisms. One of the most well-studied effects is its ability to inhibit the activity of carbonic anhydrase enzymes, which can have downstream effects on a variety of biological processes. Additionally, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has been shown to decrease the production of certain inflammatory molecules in cells, suggesting that it may have anti-inflammatory effects. Finally, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has been shown to protect neurons from damage, which could have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methoxy-N-(phenylsulfonyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has a variety of effects on cells and organisms, making it a versatile tool for studying biological processes. However, there are also limitations to using N-methoxy-N-(phenylsulfonyl)benzenesulfonamide in lab experiments. For example, the mechanism of action of N-methoxy-N-(phenylsulfonyl)benzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not well-established.

Future Directions

There are many potential future directions for research involving N-methoxy-N-(phenylsulfonyl)benzenesulfonamide. One area of interest is the development of new cancer treatments based on the inhibitory effects of N-methoxy-N-(phenylsulfonyl)benzenesulfonamide on cancer cell growth. Additionally, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide could be studied further in the context of inflammation and neurodegenerative diseases, where it has shown promise in preclinical studies. Finally, researchers could work to better understand the mechanism of action of N-methoxy-N-(phenylsulfonyl)benzenesulfonamide, which could lead to the development of more targeted and effective treatments.

Synthesis Methods

The synthesis of N-methoxy-N-(phenylsulfonyl)benzenesulfonamide is a multi-step process that involves the reaction of various chemicals. One common method involves the reaction of 4-bromoanisole with sodium hydride, followed by the addition of phenylsulfonyl chloride. The resulting product is then treated with sodium hydroxide to produce the final compound.

Scientific Research Applications

N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Inflammation is another area of research where N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has shown promise, as it has been shown to decrease the production of certain inflammatory molecules in cells. Finally, N-methoxy-N-(phenylsulfonyl)benzenesulfonamide has been studied in the context of neurodegenerative diseases, where it has been shown to protect neurons from damage.

properties

IUPAC Name

N-(benzenesulfonyl)-N-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-19-14(20(15,16)12-8-4-2-5-9-12)21(17,18)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZJJRHLAZUGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-(phenylsulfonyl)benzenesulfonamide

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